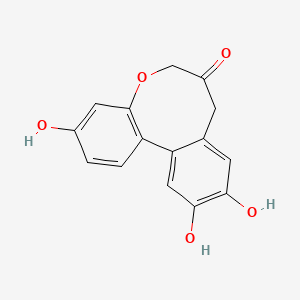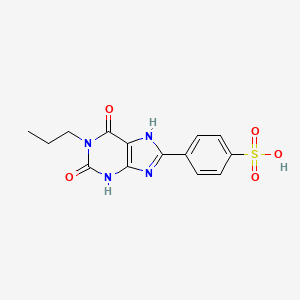
Purpurea glycoside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Purpurea glycoside A, also known as glucodigitoxin, is a cardiac glycoside derived from the leaves of the Digitalis purpurea plant. This compound is part of a group of naturally occurring substances known for their potent effects on the heart. Cardiac glycosides like this compound have been used for centuries in the treatment of heart conditions, particularly congestive heart failure and atrial fibrillation .
准备方法
Synthetic Routes and Reaction Conditions: Purpurea glycoside A is primarily obtained through the extraction and purification from the leaves of Digitalis purpurea. The process involves several steps:
Extraction: Fresh leaves are harvested and subjected to solvent extraction using alcohol or water to obtain a crude extract containing glycosides.
Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale cultivation of Digitalis purpurea plants, followed by mechanical extraction and purification processes. Advances in biotechnology have also enabled the use of plant cell cultures and genetic engineering to enhance the yield and efficiency of glycoside production .
化学反应分析
Types of Reactions: Purpurea glycoside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert this compound into different derivatives with varying pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the glycoside molecule, affecting its solubility and bioavailability.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological profiles .
科学研究应用
Purpurea glycoside A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationships of cardiac glycosides.
Biology: Researchers use it to investigate the mechanisms of action of glycosides on cellular processes.
Medicine: It is studied for its therapeutic potential in treating heart conditions and its effects on cardiac function.
Industry: this compound is used in the pharmaceutical industry for the development of cardiac drugs and as a reference standard in quality control
作用机制
Purpurea glycoside A exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K±ATPase) enzyme on the cell membrane. This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing the contractility of cardiac muscle cells. This positive inotropic effect is beneficial in treating heart failure and certain arrhythmias .
相似化合物的比较
Digitoxin: Another cardiac glycoside derived from Digitalis purpurea, known for its long half-life and potent effects.
Digoxin: A widely used cardiac glycoside with a shorter half-life compared to digitoxin, derived from Digitalis lanata.
Gitoxin: A glycoside similar to purpurea glycoside A, also found in Digitalis purpurea, with distinct pharmacological properties
Uniqueness: this compound is unique due to its specific glycosidic structure and its conversion into digitoxin upon hydrolysis. This conversion is significant as digitoxin is a well-known therapeutic agent for heart conditions. Additionally, this compound’s distinct pharmacokinetic properties, such as its absorption and metabolism, differentiate it from other glycosides .
属性
CAS 编号 |
19855-40-4 |
|---|---|
分子式 |
C47H74O18 |
分子量 |
927.1 g/mol |
IUPAC 名称 |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C47H74O18/c1-21-41(63-36-17-31(50)42(22(2)59-36)64-37-18-32(51)43(23(3)60-37)65-44-40(55)39(54)38(53)33(19-48)62-44)30(49)16-35(58-21)61-26-8-11-45(4)25(15-26)6-7-29-28(45)9-12-46(5)27(10-13-47(29,46)56)24-14-34(52)57-20-24/h14,21-23,25-33,35-44,48-51,53-56H,6-13,15-20H2,1-5H3/t21-,22-,23-,25-,26+,27-,28+,29-,30+,31+,32+,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1 |
InChI 键 |
BZJBLHNKKRCQEQ-ZFCLPHBQSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)O)O |
手性 SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O |
外观 |
Solid powder |
Key on ui other cas no. |
19855-40-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Purpurea glycoside A; Glucodigitoxin; Purpureaglykosid A; Desacetyl-lanatosid A; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride](/img/structure/B1679804.png)


![disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1679810.png)


![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)
